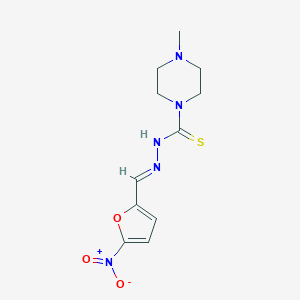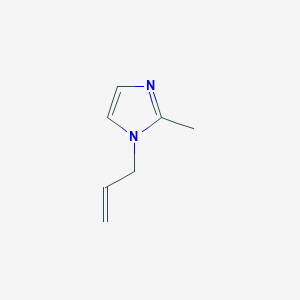
1,3,2lambda2-Dioxaplumbetan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2lambda2-Dioxaplumbetan-4-one, also known as DPL, is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. This molecule is a member of the organometallic family and is composed of lead, oxygen, and carbon atoms. The purpose of
Wirkmechanismus
The mechanism of action of 1,3,2lambda2-Dioxaplumbetan-4-one is not fully understood, but it is believed to act as a Lewis acid. It has been shown to be a strong electrophile, and it can react with a variety of nucleophiles. This reactivity makes it a useful precursor for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3,2lambda2-Dioxaplumbetan-4-one. However, it has been shown to be toxic to cells in vitro, and it has been classified as a hazardous substance by the Environmental Protection Agency.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3,2lambda2-Dioxaplumbetan-4-one in lab experiments is its reactivity. It can be used as a precursor for the synthesis of a wide range of compounds. However, its toxicity and hazardous nature limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 1,3,2lambda2-Dioxaplumbetan-4-one. One area of interest is the development of new materials using 1,3,2lambda2-Dioxaplumbetan-4-one as a precursor. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, there is a need for further studies on the toxicity and environmental impact of 1,3,2lambda2-Dioxaplumbetan-4-one.
Conclusion:
In conclusion, 1,3,2lambda2-Dioxaplumbetan-4-one is a unique chemical compound that has potential applications in various fields of science. Its synthesis method is efficient, and it has been extensively studied for its reactivity and potential as a precursor for the synthesis of new materials. However, its toxicity and hazardous nature limit its use in certain applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesemethoden
The synthesis of 1,3,2lambda2-Dioxaplumbetan-4-one involves the reaction of lead acetate with 2-chloropropionic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to yield 1,3,2lambda2-Dioxaplumbetan-4-one. This method has been shown to be efficient in producing high yields of 1,3,2lambda2-Dioxaplumbetan-4-one with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1,3,2lambda2-Dioxaplumbetan-4-one has been extensively studied for its potential applications in various fields of science. One of the primary areas of research has been in the development of new materials. 1,3,2lambda2-Dioxaplumbetan-4-one has been found to be a useful precursor for the synthesis of lead-based materials, which have applications in electronics, optics, and energy storage.
Eigenschaften
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxaplumbetan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














